2-Fluoro-3-methylbenzenesulfonyl chloride

Description

2-Fluoro-3-methylbenzenesulfonyl chloride (C₇H₆ClFO₂S) is a sulfonyl chloride derivative characterized by a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its molecular weight is 207.9629 g/mol (exact mass), as confirmed by mass spectrometry studies . The compound is commercially available, with pricing varying by quantity (e.g., €483.00 for 250 mg and €1,101.00 for 2500 mg) .

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. The fluorine and methyl substituents influence the electronic and steric properties of the aromatic ring, modulating reactivity and selectivity in synthetic applications.

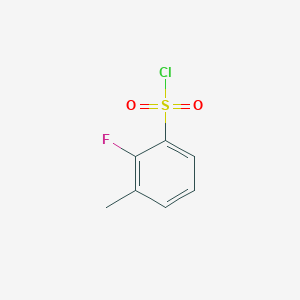

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSQFPZVCHUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-98-8 | |

| Record name | 2-fluoro-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-fluoro-3-methylbenzenesulfonyl chloride typically involves:

- Introduction of fluorine at the 2-position on a methyl-substituted benzene ring.

- Sulfonyl chloride functionalization at the 3-position.

- Careful control of regioselectivity to ensure substitution at the desired positions.

- Use of diazonium salt intermediates or direct sulfonation and halogenation methods.

Preparation via Diazonium Salt Intermediate and Halogenation

One effective route involves the formation of a diazonium salt from a halogenated aniline derivative, followed by halogenation and sulfonyl chloride formation.

- Starting from 2-bromoaniline, diazotization is performed by reaction with sodium nitrite in hydrochloric acid at low temperature (around -5 to 0 °C).

- The resulting diazonium fluoroborate salt is isolated by filtration and washing.

- This salt is then reacted with thionyl chloride in the presence of cuprous chloride catalyst at low temperatures (-5 to 0 °C) to introduce the sulfonyl chloride group and fluorine substitution.

- The organic layer is extracted, washed with sodium carbonate, water, and saturated salt solution, then concentrated and crystallized to yield this compound with high purity and yield (~79-85%).

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Diazotization | 2-bromoaniline, NaNO2, HCl | -5 to 0 | Formation of diazonium fluoroborate salt |

| Halogenation & Sulfonylation | Thionyl chloride, CuCl catalyst | -5 to 0 | Reaction overnight for completion |

| Workup | Extraction with ethyl acetate, washes with 10% Na2CO3, water, saturated NaCl | Room temp | Purification by crystallization |

This method achieves regioselective fluorination and sulfonyl chloride formation in one pot with yields around 80-85% and high purity confirmed by HPLC and NMR.

Preparation by Sulfonylation of Fluorinated Methylbenzenes

- Starting from 2-fluoro-3-methylbenzene derivatives, sulfonylation is conducted using chlorosulfonic acid or sulfonyl chloride reagents.

- Electrophilic aromatic substitution is directed by the fluorine and methyl groups to achieve regioselective sulfonyl chloride substitution.

- Protection of amino groups by acetylation may be used to improve regioselectivity.

- Subsequent reduction or functional group transformations can yield the target this compound or related intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazonium salt halogenation | 2-bromoaniline | NaNO2, HCl, sodium fluoborate, thionyl chloride, CuCl catalyst, low temp (-5 to 0 °C) | 79-85 | High regioselectivity, mild conditions, one-pot |

| Nitrobenzenesulfonyl chloride reduction | Benzenesulfonyl chloride + nitrating agent | Nitration at low temp, reduction in one step, ethyl acetate extraction | ~87 | Efficient, mild, no special reactor needed |

| Electrophilic sulfonylation | 2-fluoro-3-methylbenzene or protected aniline | Chlorosulfonic acid, acetylation protection, reduction steps | Variable | Requires protection steps for regioselectivity |

Research Findings and Notes

- The diazonium salt method offers excellent control over regioselectivity and high yields, making it suitable for industrial scale-up.

- Reduction of nitrobenzenesulfonyl chloride intermediates allows simultaneous functional group transformations, improving efficiency.

- Protection of amino groups (e.g., acetylation) prior to sulfonylation enhances regioselectivity by directing electrophilic substitution.

- Catalysts such as cuprous chloride and metals like Raney nickel, Pd/C, or Pt/C are used in related fluorination and reduction steps to improve reaction efficiency.

- Purification typically involves organic solvent extraction, washing with aqueous bases and salts, drying, and crystallization to achieve high purity products suitable for further synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOCH3), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.

Reduction: The major product is the corresponding sulfonamide.

Oxidation: Products include sulfonic acids and sulfonates.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-3-methylbenzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities, which have demonstrated significant biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, sulfonamide derivatives have been shown to interfere with critical signaling pathways involved in tumor growth.

- Antimicrobial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values for related compounds that suggest potential efficacy against resistant strains.

Chemical Synthesis

In chemical synthesis, this compound acts as a reactive building block for creating complex molecules. Its reactivity allows it to participate in various reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of sulfonamides or sulfonate esters.

- Coupling Reactions : It is also utilized in coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Biological Research

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic applications in diseases characterized by dysregulated enzyme activity.

- Structure-Activity Relationship (SAR) Analyses : Researchers investigate how modifications to the structure of this compound affect its biological properties, aiding in the design of more effective drugs.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of derivatives based on this compound against human cancer cell lines. Results indicated that modifications to the sulfonamide moiety enhanced cytotoxicity, with IC50 values ranging from 1 to 5 µM against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives derived from this compound demonstrated significant antimicrobial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The MIC values ranged from 0.5 to 4 mg/L, indicating strong potential for developing new antibiotics.

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-fluoro-3-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions, including the formation of sulfonamides and sulfonate esters .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the structure and function of the target biomolecules, providing insights into their biological roles .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Effects : Isomers like 5-fluoro-2-methylbenzenesulfonyl chloride exhibit distinct electronic properties due to altered substituent positions, impacting resonance stabilization and reaction rates .

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group (-CF₃) in 3-(trifluoromethyl)benzenesulfonyl chloride significantly enhances electrophilicity compared to the methyl group, making it preferable for reactions requiring strong activation .

- The methoxy group (-OCH₃) in 2-fluoro-6-methoxybenzenesulfonyl chloride donates electron density via resonance, reducing the sulfonyl chloride’s reactivity .

Heterocyclic Analogues : Pyrazole-based sulfonyl chlorides (e.g., 1-ethyl-3-methylpyrazole-4-sulfonyl chloride) are less common but valuable in metal-organic frameworks due to their nitrogen-rich structure .

Economic Considerations

Pricing data () highlights cost variations among structurally similar compounds. For instance, this compound is priced higher than non-fluorinated derivatives, reflecting the added value of fluorine in medicinal chemistry.

Activité Biologique

2-Fluoro-3-methylbenzenesulfonyl chloride is a synthetic compound that belongs to the class of sulfonyl chlorides. It is notable for its role as an intermediate in organic synthesis and its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a sulfonyl chloride functional group, which is characterized by the presence of a sulfonyl (–SO₂) group attached to a chlorine atom. The incorporation of a fluorine atom at the second position and a methyl group at the third position of the benzene ring contributes to its unique reactivity and potential biological applications.

Sulfonyl chlorides, including this compound, are known for their ability to form covalent bonds with nucleophilic sites in proteins. This property is crucial for their interaction with various biological targets, including enzymes and receptors involved in bacterial metabolism.

Antibacterial Activity

Research indicates that compounds with sulfonamide structures exhibit antibacterial properties by inhibiting folic acid synthesis, essential for bacterial DNA replication. The introduction of fluorine can enhance the selectivity and potency against specific bacterial strains. For instance, 2-fluoro-3-methylbenzenesulfonamide (a derivative of this compound) has shown selective inhibition against dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

Biological Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for various derivatives related to this compound against different bacterial strains:

| Compound Name | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| 2-Fluoro-3-methylbenzenesulfonamide | Staphylococcus aureus MSSA | 0.39 |

| Staphylococcus aureus MRSA | 1.56 | |

| Enterococcus faecalis | 6.25 | |

| Enterococcus faecium | 6.25 | |

| Sulfamethoxazole | Various Gram-positive bacteria | <1 |

| Sulfadiazine | Various Gram-positive bacteria | <1 |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonate derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 0.39 to 1.56 mg/L, demonstrating their potential as effective antibacterial agents .

- Cytotoxicity Analysis : In assessing cytotoxicity, compounds derived from benzenesulfonates were tested against human lung fibroblasts (MRC-5). The IC50 values were found to be significantly higher than the MIC values, suggesting a favorable therapeutic index for these compounds .

Research Findings

Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity while minimizing toxicity. Modifications such as the addition of halogens or methyl groups have been shown to improve binding affinity towards target enzymes involved in bacterial metabolism .

Q & A

Q. Why do studies report divergent catalytic efficiencies for FeCl₃ vs. AlCl₃ in chlorination steps?

- Methodological Answer : Differences in Lewis acidity (FeCl₃: moderate; AlCl₃: strong) affect reaction rates and by-product profiles. Kinetic studies (e.g., stopped-flow IR) under identical conditions can isolate catalyst effects. ’s synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid highlights similar catalyst-dependent outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.